2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid
Description
2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid is a benzoic acid derivative featuring a piperazine ring substituted with a benzyl group at the 4-position and a carbonyl linker to the ortho position of the aromatic acid. This compound is structurally characterized by its dual functional groups: the carboxylic acid moiety and the piperazinyl-benzyl pharmacophore. Piperazine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and central nervous system modulation, depending on substituent patterns .
Properties
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(16-8-4-5-9-17(16)19(23)24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFDNRCHHJCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid typically involves the reaction of 4-benzylpiperazine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as pyridine, and the mixture is heated under reflux . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Positional Isomers
- 4-(4-Benzyl-1-piperazinyl)benzoic acid (CAS RN: N/A): This compound differs in the substitution position of the piperazinyl-carbonyl group (para vs. ortho on the benzoic acid ring).
- 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS RN: 215309-01-6):
Replacing the benzyl group with a methyl group on the piperazine ring decreases molecular weight (220.26 g/mol vs. 350.39 g/mol for the target compound) and lipophilicity, which may alter pharmacokinetic profiles .
Substituent Variations
- 2-[(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]benzoic acid :
The trifluoromethyl sulfonyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and resistance to enzymatic degradation compared to the benzyl substituent .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
*Predicted using fragment-based methods.
†Estimated based on benzyl-piperazine analogues.
Key Observations:
- The benzyl-piperazine group in the target compound increases molecular weight and lipophilicity (LogP ~3.2) compared to methyl-piperazine analogues (LogP ~1.8) .
- Hydrogen bonding in crystal structures varies with substituents: nitro groups (e.g., 2-Methyl-5-nitro-...) form shorter O–H···O bonds (2.61 Å) than benzyl-piperazine derivatives (2.6–2.7 Å) .
Table 2: Crystallographic Data Comparison
Key Observations:
- The triclinic system of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid allows dense packing via O–H···O bonds, whereas the target compound’s hydrogen-bonded chains (O–H···N) suggest looser packing .
- Non-centrosymmetric dimers in dicyano derivatives highlight the impact of steric and electronic effects on crystal symmetry, a factor less pronounced in benzyl-piperazine analogues .
Biological Activity
2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid, with the chemical formula CHNO and a molecular weight of 324.37 g/mol, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Overview of Biological Activities
The compound has shown promise in several biological assays, particularly in the context of cancer therapy and neuropharmacology. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes that play critical roles in cancer cell proliferation and survival. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.
- Receptor Modulation : The piperazine moiety can facilitate binding to neurotransmitter receptors, potentially influencing neurochemical pathways. This is particularly relevant for conditions like anxiety and depression.
- Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting it may induce apoptosis through mechanisms such as DNA damage or cell cycle arrest.
In Vitro Studies
In vitro studies have demonstrated varying degrees of cytotoxic activity against different cancer cell lines:
These results indicate that this compound has a significant inhibitory effect on cancer cell proliferation, particularly in breast and liver cancer models.
Case Studies
- A study focusing on the compound's interaction with AChE reported an IC value comparable to standard treatments like donepezil, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
- Another investigation into its anti-inflammatory properties showed that the compound could significantly reduce TNF-α levels in treated cells, indicating potential use in inflammatory conditions .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| Benzylaminobenzoic acid | Strong AChE inhibition |
| Picolinic acid | Moderate cytotoxicity |
| Other piperazine derivatives | Variable effects on cancer cells |
This comparison underscores the unique properties of this compound, particularly its dual role as both an enzyme inhibitor and a cytotoxic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
